molecular formula C8H5Cl2FO2 B2673467 2-Chloro-6-fluoro-3-methoxybenzoyl chloride CAS No. 886499-44-1

2-Chloro-6-fluoro-3-methoxybenzoyl chloride

Cat. No.: B2673467
CAS No.: 886499-44-1
M. Wt: 223.02
InChI Key: STGRVLVQFDZTON-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoyl chloride, featuring chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methoxybenzoyl chloride typically involves the chlorination and fluorination of 3-methoxybenzoyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and fluorinating agents like hydrogen fluoride or a fluorinating reagent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-fluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the chloro and fluoro substituents. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Comparison: 2-Chloro-6-fluoro-3-methoxybenzoyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions .

Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-5-3-2-4(11)6(7(5)9)8(10)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGRVLVQFDZTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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